1-(Chloromethyl)-3-(2-methoxyethyl)bicyclo[1.1.1]pentane
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Overview
Description
1-(Chloromethyl)-3-(2-methoxyethyl)bicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique structural features, which include a highly strained three-membered ring system. This structural motif imparts unique chemical properties, making them valuable in various fields of research and industry.
Preparation Methods
The synthesis of 1-(Chloromethyl)-3-(2-methoxyethyl)bicyclo[1.1.1]pentane typically involves the derivatization of [1.1.1]propellane. One common method is a continuous flow process that generates [1.1.1]propellane on demand, which can then be directly derivatized into various bicyclo[1.1.1]pentane species . This method provides an attractive and straightforward access to gram quantities of selected bicyclo[1.1.1]pentane building blocks .
Chemical Reactions Analysis
1-(Chloromethyl)-3-(2-methoxyethyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.
Radical Reactions: The bicyclo[1.1.1]pentane core can participate in radical reactions, which are useful for installing various functional groups.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-(Chloromethyl)-3-(2-methoxyethyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology and Medicine: The compound’s unique structure makes it a valuable bioisostere in drug design, influencing properties such as permeability, solubility, and metabolic stability.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-(2-methoxyethyl)bicyclo[1.1.1]pentane involves its interaction with various molecular targets. The compound’s strained bicyclo[1.1.1]pentane core can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological targets or participate in further chemical transformations .
Comparison with Similar Compounds
1-(Chloromethyl)-3-(2-methoxyethyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
- 1-(Bromomethyl)-3-(2-methoxyethyl)bicyclo[1.1.1]pentane
- 1-(Iodomethyl)-3-(2-methoxyethyl)bicyclo[1.1.1]pentane
These compounds share similar structural features but differ in their reactivity and applications. The chloromethyl derivative is unique due to its specific reactivity profile and the types of reactions it can undergo .
Properties
IUPAC Name |
1-(chloromethyl)-3-(2-methoxyethyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO/c1-11-3-2-8-4-9(5-8,6-8)7-10/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYNBVIXACUZIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC12CC(C1)(C2)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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